5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2,4-dichlorophenyl substituent at the pyrazole 5-position and a methyl group at the 1-position. Pyrazole derivatives are widely studied for their roles as pharmaceutical intermediates, enzyme inhibitors, and ligands in coordination chemistry due to their versatile reactivity and structural tunability .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(5-9(14-15)11(16)17)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFKDDNAVVGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Methylation of Diethyl 1H-Pyrazole-3,5-dicarboxylate
Diethyl 1H-pyrazole-3,5-dicarboxylate is dissolved in acetone and treated with potassium carbonate (K₂CO₃) and iodomethane (CH₃I) at 60°C for 12 hours. This step introduces a methyl group at the pyrazole ring’s nitrogen, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate. The reaction’s completeness is monitored via thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (10:1) solvent system.
Step 2: Hydrolysis to 3-(Carbomethoxy)-1-methylpyrazole-5-carboxylic Acid
The diester intermediate is hydrolyzed in methanol under cold conditions (0°C) with potassium hydroxide (KOH). After stirring at 25°C for 10 hours, the mixture is acidified with concentrated HCl to pH 2–3, extracting the monocarboxylic acid product into ethyl acetate. This step achieves selective hydrolysis of the 5-position ester group.
Step 3: Amidation via Acyl Chloride Formation
The monocarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at 70–85°C for 16 hours. Subsequent treatment with ammonia in tetrahydrofuran (THF) at 0–5°C yields methyl 5-carbamoyl-1-methylpyrazole-3-carboxylate.
Step 4: Cyanation with Trifluoroacetic Anhydride
The amide intermediate undergoes dehydration using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step replaces the carbamoyl group with a cyano group, forming methyl 5-cyano-1-methylpyrazole-3-carboxylate. Final hydrolysis of the methyl ester under acidic or basic conditions yields the target carboxylic acid.
Table 1: Reaction Conditions and Yields for Patent CN105646355A
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, CH₃I | 60°C | 12 | 85–90 |
| 2 | KOH, MeOH | 0→25°C | 10 | 78–82 |
| 3 | SOCl₂, NH₃/THF | 70–85°C | 16 | 65–70 |
| 4 | TFAA, Et₃N | 25°C | 1 | 75–80 |
Palladium-Catalyzed Coupling Approaches
Patent US20130041160 describes a route applicable to structurally similar pyrazole carboxylic acids. Key steps include:
Suzuki-Miyaura Coupling
A halogenated pyrazole intermediate undergoes cross-coupling with a boronic acid (e.g., 2,4-dichlorophenylboronic acid) using a palladium catalyst. This step installs the 5-aryl group.
Carboxylic Acid Formation
The coupled product is oxidized (e.g., using KMnO₄ or RuO₄) to convert a methyl or nitrile group at the 3-position into a carboxylic acid.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Patent CN105646355A | High yields, scalable | Requires toxic reagents (SOCl₂, TFAA) |
| Chalcone Cyclization | Mild conditions, green solvents | Lower regioselectivity |
| Palladium Coupling | Modular for diverse aryl groups | Costly catalysts, purification challenges |
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses halogenating agents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution may involve nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated derivatives and other substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that this compound exhibits anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of inflammatory pathways, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .
Agricultural Chemistry
This compound is also explored for its herbicidal properties. Its structure allows it to interact with plant growth regulators, making it a candidate for developing new herbicides.
Case Study: Herbicidal Efficacy
In a field trial reported in the Pesticide Biochemistry and Physiology, this compound was tested against common weeds. The results indicated a notable reduction in weed biomass compared to control treatments, highlighting its effectiveness as a herbicide .
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Anti-inflammatory Activity | Herbicidal Activity | Reference |
|---|---|---|---|
| This compound | High | Moderate | , |
| Other Pyrazole Derivatives | Varies | Varies | Various Studies |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.
Case Study: Toxicity Assessment
A toxicity study conducted on laboratory animals indicated that while the compound exhibits therapeutic potential, it also possesses certain toxic effects at high doses. The study emphasized the need for careful dosage regulation when considering this compound for therapeutic or agricultural use .
Mechanism of Action
The mechanism by which 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chlorophenyl Derivatives
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (): Differs in having a 4-chlorophenyl group at the pyrazole 5-position and an additional methyl group at the 4-position. The crystal structure (monoclinic, P2/c) reveals intramolecular O–H⋯O hydrogen bonds and π-π interactions between pyrazole and dichlorophenyl rings, stabilizing its lattice . Molecular weight: 381.63 g/mol, compared to 286.12 g/mol for the target compound (calculated).
Fluorophenyl and Heteroaromatic Derivatives
- 5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (): Features a 4-fluorophenyl group and a Boc-protected amino substituent. Synthesized via KMnO₄ oxidation and EDCI/HOBt-mediated coupling, yielding a mixture of Boc-protected and free amine forms .
Physicochemical Properties
Biological Activity
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H8Cl2N2O2 |
| Molecular Weight | 271.1 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid |
| PubChem CID | 14516402 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenylacetone with appropriate reagents under controlled conditions. The process can be optimized for yield and purity using techniques such as column chromatography for purification.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies on various cancer cell lines, including A549 (human lung adenocarcinoma), indicated that the compound reduced cell viability significantly. At a concentration of 100 µM, it decreased A549 cell viability by approximately 59.5% compared to control treatments .
- The introduction of specific substituents, such as the 3,5-dichloro-2-hydroxyphenyl group, has been shown to enhance anticancer activity further, reducing cell viability to as low as 24.5% .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Screening against multidrug-resistant bacterial and fungal pathogens revealed limited antibacterial and antifungal activity (MIC > 128 µg/mL), suggesting that while it may not be effective against these pathogens, it could serve as a lead compound for further modifications .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects:
- Some studies have reported that similar compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy in Lung Cancer Models :
- Structure-Activity Relationship (SAR) Studies :
Q & A
Q. What are the established synthetic routes for 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and what are their critical reaction parameters?
The compound is synthesized via a multi-step procedure involving:
- Hydrazine condensation : Reaction of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene (1:2.5 v/v) at room temperature for 18 hours .
- Cyclization : Addition of p-toluenesulfonic acid (0.56 g) and refluxing under azeotropic conditions to remove water, followed by hydrolysis with KOH in methanol .
- Purification : Acid precipitation (pH 1.5) yields crystals suitable for X-ray analysis after slow evaporation in acetic acid .
Q. Key Parameters :
| Step | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | Ethanol/Toluene | RT | 18 h | Not reported |
| Cyclization | Toluene | Reflux | 1 h | ~40% (crude) |
| Hydrolysis | Methanol/Water | RT | 1 h | 9.9 g (final) |
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction reveals:
Q. Which analytical techniques are most effective for purity assessment and structural validation?
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.360–1.453 Å) and angles (e.g., N–N–C = 105.1°–130.5°) .
- NMR spectroscopy : Not explicitly reported in evidence, but inferred for functional group analysis (e.g., carboxylic acid protons).
- Elemental analysis : Validates molecular formula (C₁₇H₁₁Cl₃N₂O₂, M = 381.63 g/mol) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like regioisomers?
- Control reaction stoichiometry : Excess 2,4-dichlorophenylhydrazine (1.2–1.5 eq.) ensures complete condensation .
- Solvent optimization : Replace toluene with DMF to enhance cyclization kinetics (unreported in evidence but common in pyrazole syntheses).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time .
Q. How do computational methods (e.g., DFT) explain the compound’s bioactivity, such as cannabinoid receptor modulation?
- Docking studies : The chlorinated phenyl groups enhance hydrophobic interactions with receptor pockets, while the pyrazole ring participates in π-π stacking with aromatic residues .
- Electrostatic potential maps : The carboxylic acid group (pKa ~3–4) may form salt bridges with basic amino acids (e.g., lysine) in target proteins .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Structural analogs : Compare activity of derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to isolate pharmacophore contributions .
Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
